molecular formula C11H12 B1655665 Benzene, 3,4-pentadienyl- CAS No. 40339-21-7

Benzene, 3,4-pentadienyl-

Cat. No. B1655665
CAS RN: 40339-21-7
M. Wt: 144.21 g/mol
InChI Key: UQFBTHBETMAYBM-UHFFFAOYSA-N
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Description

“Benzene, 3,4-pentadienyl-” is a derivative of benzene, an organic aromatic compound with many interesting properties . Unlike aliphatic (straight chain carbons) or other cyclic organic compounds, the structure of benzene (3 conjugated π bonds) allows benzene and its derived products to be useful in fields such as health, laboratory synthesis, and other applications such as rubber synthesis .


Synthesis Analysis

The synthesis of benzene derivatives involves various chemical reactions. For instance, the synthesis of fully substituted benzene rings can be achieved by [2+2+2] cyclotrimerization of diyne with a diaryl alkyne . Additionally, the synthesis of polysubstituted benzenes involves planning a sequence of reactions in the right order, particularly important in the synthesis of substituted aromatic rings .


Molecular Structure Analysis

The molecular structure of benzene derivatives can be analyzed using Frost Circles or the Polygon method, which is a useful mnemonic for drawing energy levels in cyclic pi systems . The molecular orbitals of benzene can be superimposed on a hexagon with the vertex pointing down .


Chemical Reactions Analysis

Benzene derivatives undergo various chemical reactions. For instance, benzene adds hydrogen at high pressure in the presence of Pt, Pd, or Ni catalysts . Nucleophilic reactions of benzene derivatives have also been observed, with the presence of electron-withdrawing groups ortho and para to the chlorine substantially enhancing the rate of substitution .

Mechanism of Action

The mechanism of action of benzene derivatives involves various processes. For instance, the mechanism for nucleophilic substitution reactions involves an initial addition of the nucleophile to the aromatic ring, followed by loss of a halide anion from the negatively charged intermediate .

Future Directions

The future directions in the study of benzene derivatives involve further exploration of their synthesis, chemical reactions, and potential applications. For instance, the electrocyclic ring-opening and ring-closing in systems with 4 pi electrons are being investigated . Additionally, the genotoxicity of benzene even at an exposure concentration lower than 3.25 mg/m3 has been reported, providing a scientific basis for the further revision of occupational disease prevention strategies .

properties

InChI

InChI=1S/C11H12/c1-2-3-5-8-11-9-6-4-7-10-11/h3-4,6-7,9-10H,1,5,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQFBTHBETMAYBM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C=CCCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80446700
Record name Benzene, 3,4-pentadienyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80446700
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzene, 3,4-pentadienyl-

CAS RN

40339-21-7
Record name Benzene, 3,4-pentadienyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80446700
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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